molecular formula C21H26N2O3 B2805808 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953969-76-1

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2805808
CAS No.: 953969-76-1
M. Wt: 354.45
InChI Key: DNRFFVJNKVTDOM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol This compound is known for its unique structure, which includes an ethoxy group, a phenylmorpholine moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be introduced by reacting 2-(2-phenylmorpholin-4-yl)ethylamine with the benzamide core under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the phenyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[2-(2-methylmorpholin-4-yl)ethyl]benzamide
  • 4-ethoxy-N-[2-(2-ethylmorpholin-4-yl)ethyl]benzamide
  • 4-ethoxy-N-[2-(2-isopropylmorpholin-4-yl)ethyl]benzamide

Uniqueness

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to the presence of the phenylmorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-25-19-10-8-18(9-11-19)21(24)22-12-13-23-14-15-26-20(16-23)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRFFVJNKVTDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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